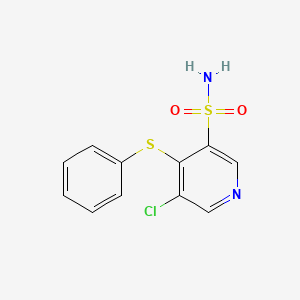
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The specific mechanism of action for 5-Chloro-4-(phenylthio)pyridine-3-sulfonamide is not well-documented. it is likely that the compound interacts with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
5-Chloro-4-(phenylthio)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-(Phenylthio)pyridine-3-sulfonamide: Lacks the chlorine atom at the 5-position.
5-Chloro-4-(methylthio)pyridine-3-sulfonamide: Has a methylthio group instead of a phenylthio group.
5-Chloro-4-(phenylthio)pyridine-2-sulfonamide: Has the sulfonamide group at the 2-position instead of the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9ClN2O2S2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
5-chloro-4-phenylsulfanylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-9-6-14-7-10(18(13,15)16)11(9)17-8-4-2-1-3-5-8/h1-7H,(H2,13,15,16) |
InChI Key |
AYTYTVAAWOFHRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-4-yl)boronic acid](/img/structure/B13001008.png)
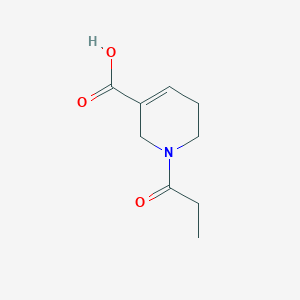
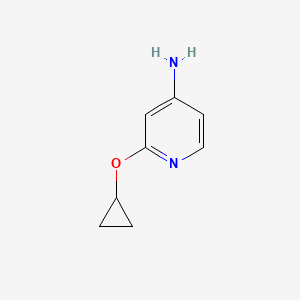
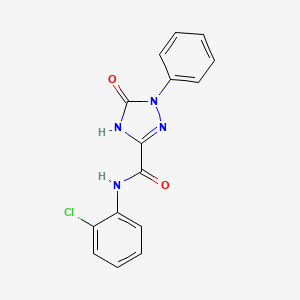
![Ethyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B13001022.png)
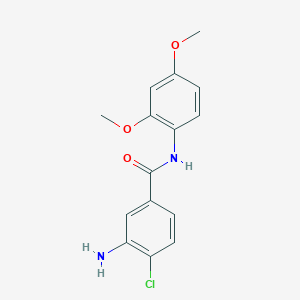
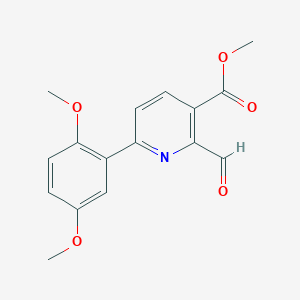
![4-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13001046.png)
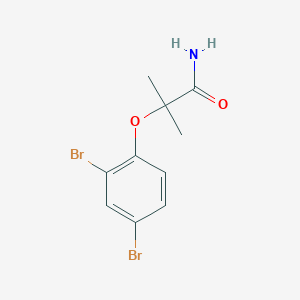
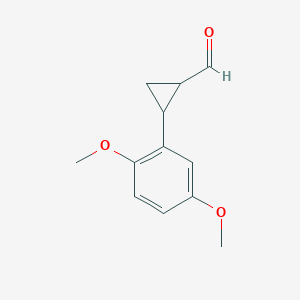
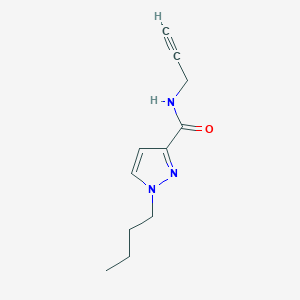
![(3',5'-Dimethoxy-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13001066.png)
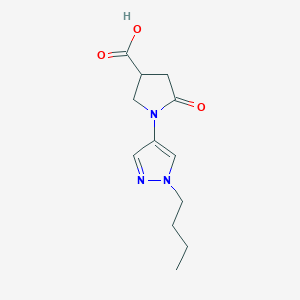
![2-Methyloxazolo[4,5-d]pyridazin-7-ol](/img/structure/B13001097.png)
